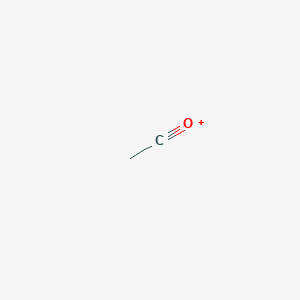
ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethanone, with the molecular formula C2H3O+, is a positively charged ion that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: ethanone can be synthesized through various methods, including the reaction of ethylene with oxidizing agents under controlled conditions. One common method involves the use of palladium catalysts to facilitate the formation of the ethylidyne species on metal surfaces .
Industrial Production Methods: In industrial settings, ethylidyneoxidanium is often produced using high-temperature and high-pressure conditions to ensure the efficient conversion of raw materials. The use of advanced catalytic systems and optimized reaction parameters is crucial for maximizing yield and purity .
化学反応の分析
Types of Reactions: ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Under specific conditions, ethylidyneoxidanium can be reduced to simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are often used.
Substitution: Halogens and other electrophiles are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction may produce alkanes and alkenes .
科学的研究の応用
ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study surface reactions on metal catalysts.
Biology: Research on its interactions with biological molecules helps in understanding enzyme mechanisms.
作用機序
The mechanism by which ethylidyneoxidanium exerts its effects involves its interaction with specific molecular targets and pathways. It often acts as an intermediate in catalytic cycles, facilitating the conversion of reactants to products. The positively charged nature of the compound allows it to interact with negatively charged species, promoting various chemical transformations .
類似化合物との比較
Ethylene oxide: A cyclic ether with similar reactivity but different structural properties.
Acetaldehyde: An aldehyde that shares some chemical characteristics with ethylidyneoxidanium.
Vinyl alcohol: An isomer with distinct chemical behavior.
Uniqueness: ethanone is unique due to its positively charged nature and its role as an intermediate in many catalytic processes. Its ability to participate in a wide range of reactions under various conditions sets it apart from other similar compounds .
特性
CAS番号 |
15762-07-9 |
|---|---|
分子式 |
C2H3O+ |
分子量 |
43.04 g/mol |
IUPAC名 |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
InChIキー |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
正規SMILES |
CC#[O+] |
同義語 |
[1-14C] acetyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















